molecular formula C24H23BrF2O3 B054232 Halfenprox CAS No. 111872-58-3

Halfenprox

Cat. No. B054232
CAS RN: 111872-58-3
M. Wt: 477.3 g/mol
InChI Key: WIFXJBMOTMKRMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Halfenprox and related compounds has been a subject of study to understand its chemical framework and potential modifications for enhanced efficacy. Although direct research specifically detailing the synthesis of this compound was not found, studies on similar synthetic pyrethroids suggest intricate processes involving the creation of ether bonds and specific functional groups that attribute to its pesticidal properties. For instance, synthetic routes involving phenylacetylene and carbodiimides have been explored for related compounds, indicating the complexity and precision required in synthesizing such chemicals (Fujita, Endo, Aoyama, & Ichii, 1972)1.

Molecular Structure Analysis

The molecular structure of this compound, like other synthetic pyrethroids, is characterized by its stability under various conditions and its ability to interact with biological targets effectively. The detailed molecular structure analysis would reveal the presence of specific functional groups responsible for its activity and stability, such as the ether linkage and the pyrethroid ester linkage. These structural features are crucial for its mode of action, as they influence the compound's ability to bind to and deactivate the nervous systems of pests.

Chemical Reactions and Properties

This compound undergoes various chemical reactions depending on the environmental conditions. For example, it can degrade via hydrolysis and photolysis, with the rate of degradation being influenced by factors such as pH and temperature. Abiotic degradation studies have shown that compounds similar to this compound degrade more rapidly under alkaline conditions and are relatively stable under acidic and neutral pH levels. The degradation products and their environmental impacts are crucial for understanding the chemical behavior of this compound in agricultural settings (Bobé, Meallier, Cooper, & Coste, 1998)2.

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and vapor pressure, are essential for determining its application methods and efficacy. These properties affect how the compound is formulated, applied, and how it persists in the environment. While specific data on this compound was not directly available, synthetic pyrethroids generally possess low solubility in water and high solubility in organic solvents, suggesting similar characteristics for this compound.

Chemical Properties Analysis

This compound's chemical properties, such as reactivity, stability, and degradation pathways, are critical for understanding its environmental impact and safety profile. Its reactivity with other substances, including potential for bioaccumulation and interaction with non-target organisms, dictates its safe use in pest control. Studies on related compounds indicate that synthetic pyrethroids can undergo complex interactions in the environment, leading to various degradation products that may have different toxicological profiles than the parent compound.

Scientific Research Applications

  • Genotoxicity and Mutagenicity Assessment : A study by Akyıl et al. (2017) evaluated the genotoxicity of Halfenprox, a synthetic pyrethroid insecticide and acaricide, using two standard genotoxicity assays: the Ames test and the in vitro micronucleus (MN) assay in human peripheral lymphocytes. The study found that concentrations of this compound did not show mutagenic activity in the Ames test. However, at higher concentrations and longer treatment periods in the MN assay, this compound significantly increased MN formation compared to the negative control, indicating genotoxic effects (Akyıl, Eren, Konuk, Dere, & Serteser, 2017).

  • Environmental Persistence and Degradation : Monteiro and Boxall (2009) investigated the factors affecting the degradation of pharmaceuticals, including this compound, in agricultural soils. Their study found that the persistence of such compounds in soil environments is influenced by various factors such as soil type, the presence of biosolids, and chemical mixture interactions. This research highlights the environmental implications of using pharmaceuticals and chemicals like this compound (Monteiro & Boxall, 2009).

  • Effect on Drug Metabolism and Interactions : Various studies have investigated the effects of different pharmaceuticals on the metabolism of other drugs, which can be relevant to understanding the broader implications of using this compound. For instance, research on Phenprocoumon, Phenylbutazone, Naproxen, and other drugs has explored how they affect the body's ability to process medications, which could provide insights into how this compound interacts with other substances in the body [(Kristiansen et al., 2000); (Levi, Sherlock, & Walker, 1968); (Segre, 1980); (Good, 2012)].

  • Pharmacokinetics and Drug Interactions : Studies on the pharmacokinetics of various drugs, such as Phenprocoumon and Naproxen, and their interactions with other medications provide a framework for understanding how this compound might behave in similar contexts. These studies explore aspects such as drug half-life, clearance rates, and potential interactions, which are crucial for safe and effective medication use [(Kristiansen et al., 2000); (Segre, 1980)].

Safety and Hazards

Halfenprox is toxic if swallowed and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Relevant Papers

A paper titled “Genotoxic evaluation of this compound using the human peripheral lymphocyte micronucleus assay and the Ames test” was found . This paper assesses the genotoxicity and mutagenicity of this compound using two standard genotoxicity assays: the Salmonella typhimurium mutagenicity assay (Ames test) and in vitro micronucleus (MN) assay in human peripheral lymphocytes .

properties

IUPAC Name

1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrF2O3/c1-23(2,19-11-13-21(14-12-19)30-24(25,26)27)17-28-16-18-7-6-10-22(15-18)29-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFXJBMOTMKRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057935
Record name Halfenprox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111872-58-3
Record name Halfenprox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111872-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halfenprox [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111872583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halfenprox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-[[2-[4-(bromodifluoromethoxy)phenyl]-2-methylpropoxy]methyl]-3-phenoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALFENPROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5U3LY0FN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 21.6 g of 3-phenoxybenzyl 2-(4-hydroxyphenyl)-2-methylpropyl ether and 13.9 g of potassium t-butoxide in 120 ml of DMI was added dropwise to a mixture of 80 g of dibromodifluoromethane and 50 ml of DMI with stirring for 30 minutes at 50° to 60° C., and the mixture was maintained at this temperature for 3 hours. The reaction mixture was poured into water and extracted with toluene. The toluene solution was washed with dilute hydrochloric acid and water in this order, and dried. Toluene was evaporated under reduced pressure to give 29.4 g of an oily residue. The oily residue was purified by column chromatography [silica gel: 600 g; eluent: toluene/hexane (1:1)] to give 12.4 g of the desired 3-phenoxybenzyl 2-(4-difluorobromomethoxyphenyl)-2-methylpropyl ether.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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